1-(carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid
Description
1-(Carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a carboxymethyl group at the N1 position and an iodine atom at the C4 position. The iodine substituent enhances molecular weight (310.05 g/mol for the methyl ester) and may influence electronic properties, making it a candidate for halogen-bonding interactions in medicinal chemistry or materials science. lists a similar compound, 1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid (CAS 1354706-84-5, molecular weight 268.28 g/mol), highlighting the structural variability in N1 substituents among iodopyrazole derivatives .
Properties
IUPAC Name |
1-(carboxymethyl)-4-iodopyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O4/c7-3-1-9(2-4(10)11)8-5(3)6(12)13/h1H,2H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYGWVQIDMGXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclocondensation
A primary route involves the cyclocondensation of hydrazine derivatives with 1,3-diketones or equivalent precursors. For example, carboxymethyl hydrazine reacts with iodinated diketones to form the pyrazole core. A modified procedure from CN111362874B demonstrates the use of 2,2-difluoroacetyl halides and α,β-unsaturated esters to generate intermediates amenable to cyclization.
Reaction Scheme:
$$
\text{2,2-Difluoroacetyl chloride} + \text{α,β-unsaturated ester} \xrightarrow{\text{Base}} \text{α-Difluoroacetyl intermediate} \xrightarrow{\text{Methylhydrazine}} \text{Pyrazole-4-carboxylic acid}
$$
Adapting this method, substituting methylhydrazine with carboxymethyl hydrazine could yield the target compound. However, this approach risks isomer formation (e.g., 5-iodo products) unless directed by electron-withdrawing groups.
Iodocyclization of Propargyl Hydrazines
Recent advances in transition metal-free iodocyclization (PMC11531639) enable direct pyrazole ring formation with pre-installed iodine. Using N-propargyl-N'-tosylhydrazines and iodine, 4-iodopyrazoles are synthesized in one pot. For the target compound, introducing a carboxymethyl group prior to cyclization would require propargyl hydrazines functionalized with protected carboxylic acids.
Example Conditions:
- Reactants: N-Propargyl-N'-tosylhydrazine derivative, I₂, K₂CO₃, AcOH
- Yield: 68–82% (for analogous 4-iodo-1-tosylpyrazoles)
Post-Synthetic Iodination Strategies
Electrophilic Iodination
Direct iodination of pre-formed pyrazoles is feasible using iodine monochloride (ICl) or N-iodosuccinimide (NIS). The carboxylic acid groups act as electron-withdrawing directors, favoring iodination at position 4. A protocol from PubChem CID 619777 for 4-iodo-1-methylpyrazole-3-carboxylic acid involves:
- Substrate: 1-Methylpyrazole-3-carboxylic acid
- Iodinating Agent: ICl in glacial acetic acid
- Temperature: 0–5°C
- Yield: 74%
Adapting this method, 1-(carboxymethyl)pyrazole-3-carboxylic acid could undergo similar iodination. However, competing iodination at position 5 may occur, necessitating purification via recrystallization.
Metal-Catalyzed C–H Activation
Palladium or rhodium catalysts enable directed C–H iodination. For instance, Pd(OAc)₂ with I₂ in DMF selectively iodinates pyrazoles at the position ortho to directing groups (e.g., carboxylic acids). This method could bypass isomer formation but requires anhydrous conditions and inert atmospheres.
Functional Group Interconversion
Alkylation of Pyrazole-3-Carboxylic Acids
Introducing the carboxymethyl group via alkylation presents challenges due to the acidity of the pyrazole N–H bond. A two-step sequence is proposed:
- Protection: Methyl ester formation at position 3 using SOCl₂/MeOH.
- Alkylation: Treatment with ethyl bromoacetate and NaH, followed by hydrolysis.
Data Table: Comparison of Alkylation Methods
| Method | Substrate | Alkylating Agent | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Mitsunobu Reaction | 4-Iodopyrazole-3-ester | Ethyl bromoacetate | 61% | 92% | |
| Phase-Transfer Catalysis | 4-Iodopyrazole-3-ester | Chloroacetamide | 55% | 88% |
Optimization and Industrial Scalability
The patent CN111362874B highlights critical factors for scalability:
- Catalyst Selection: KI improves iodination efficiency by stabilizing intermediates.
- Temperature Control: Maintaining –30°C during methylhydrazine addition minimizes byproducts.
- Recrystallization Solvents: Aqueous ethanol (40%) achieves >99% purity after one recrystallization.
For the target compound, replacing methylhydrazine with carboxymethyl hydrazine would require adjusting stoichiometry and reaction times to account for increased steric bulk.
Chemical Reactions Analysis
Types of Reactions: 1-(carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxymethyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the iodine atom.
Oxidation and Reduction: Corresponding carboxylic acids or alcohols.
Coupling Reactions: Biaryl compounds or other complex structures.
Scientific Research Applications
1-(carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of 1-(carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid with analogous pyrazole-carboxylic acid derivatives:
*Estimated based on methyl ester precursor (C₇H₇IN₂O₄, 310.05 g/mol) .
Structural and Functional Analysis
- Iodine vs. Halogen Substitutents: The iodine atom in the target compound provides a heavier halogen atom compared to chlorine in 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid .
- Carboxymethyl vs. Alkyl/Aryl Groups : The carboxymethyl group at N1 distinguishes the target compound from analogs with methyl (e.g., ), allyl (), or methoxyphenyl () groups. This substituent introduces an additional carboxylic acid moiety, improving water solubility and enabling salt formation.
- Biological Activity: While direct biological data for the target compound are unavailable, structurally related pyrazole-carboxylic acids exhibit diverse applications. baumannii (MIC = 1.56 µg/mL) .
Biological Activity
1-(Carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid, a derivative of pyrazole, has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₅H₅IN₂O₂ |
| Molecular Weight | 252.01 g/mol |
| CAS Number | 6647-98-9 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that pyrazole carboxylic acid derivatives demonstrated potent antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Properties
The anticancer potential of pyrazole derivatives has also been documented. Studies have shown that certain pyrazole compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Notably, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is another area of interest. Research has demonstrated that these compounds can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). This makes them potential candidates for treating inflammatory diseases .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, blocking key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : These compounds may interact with specific receptors involved in inflammatory responses, thereby modulating immune responses.
- Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives can enhance antioxidant defenses, reducing oxidative stress in cells.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL depending on the strain tested .
Anticancer Activity Assessment
In a preclinical trial, the compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity at low concentrations (10–20 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
